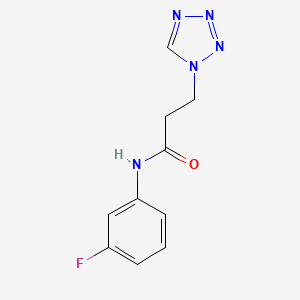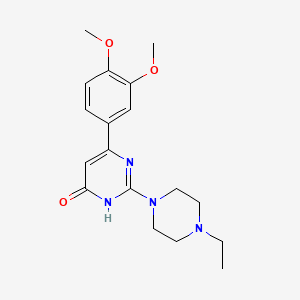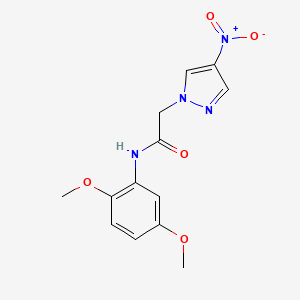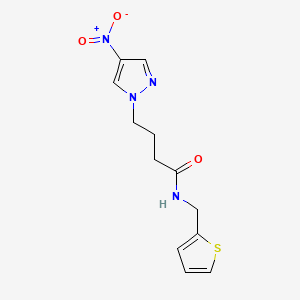
N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide is a synthetic organic compound that features a fluorophenyl group, a tetrazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Tetrazole Ring: Starting with a suitable nitrile compound, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Propanamide Moiety: The final step involves coupling the tetrazole and fluorophenyl intermediates with a propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the amide or tetrazole functionalities, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive molecule in studies of enzyme inhibition or receptor binding.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(1H-tetrazol-1-yl)propanamide
- N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)propanamide
- N-(3-methylphenyl)-3-(1H-tetrazol-1-yl)propanamide
Uniqueness
The presence of the fluorophenyl group in N-(3-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H10FN5O |
|---|---|
Molecular Weight |
235.22 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H10FN5O/c11-8-2-1-3-9(6-8)13-10(17)4-5-16-7-12-14-15-16/h1-3,6-7H,4-5H2,(H,13,17) |
InChI Key |
RPAMRKFXDZKLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCN2C=NN=N2 |
solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-fluorophenyl)-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11490160.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide](/img/structure/B11490193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11490194.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(4-chlorophenoxy)methyl]-](/img/structure/B11490197.png)

![N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B11490213.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11490231.png)


![3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490244.png)

![2-chloro-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11490249.png)
![3,4,5-triethoxy-N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B11490250.png)
